Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate; hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. It features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. This compound is notable for its potential applications in pharmaceuticals and research settings.
The compound is synthesized from various precursors and has been documented in patent literature, particularly in relation to its use in drug formulations and therapeutic applications. The synthesis methods and applications are explored in detail in several patents, indicating its relevance in medicinal chemistry .
Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate; hydrochloride can be classified as:
The synthesis of Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate; hydrochloride typically involves the reaction of morpholine derivatives with propanoic acid derivatives. The following steps outline a general synthetic route:
The synthesis may require specific conditions such as controlled temperature, pH adjustments, and the use of catalysts to optimize yield and purity. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
The molecular formula for Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate; hydrochloride is . The structure includes:
Key structural data include:
Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate; hydrochloride can participate in various chemical reactions, including:
These reactions are often facilitated under specific conditions such as elevated temperatures or the presence of catalysts to increase reaction rates.
The mechanism of action for Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate; hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The morpholine moiety may enhance binding affinity due to its ability to form hydrogen bonds and interact with polar residues in target proteins.
Research indicates that compounds with similar structures often exhibit activity against certain biological pathways, including those involved in neurotransmission or metabolic processes.
Key physical properties include:
Important chemical properties include:
Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate; hydrochloride has several scientific uses:
Systematic naming of morpholine derivatives follows IUPAC conventions that prioritize functional group hierarchy and ring substitution patterns. The compound "propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate;hydrochloride" decomposes into three key structural domains:
Chemically represented as C₁₀H₂₀ClNO₄, this molecule belongs to the β-morpholinyl α-hydroxy ester structural class. The morpholine ring connects via its nitrogen atom (4-position) to the aliphatic chain, preserving the heterocycle's conformational stability while enabling hydrogen bond donation through the tertiary amine [2] [7]. This connection mode differentiates it from C-linked morpholines (e.g., fenpropimorph) where attachment occurs at carbon atoms, and N-acylated morpholines where the carbonyl group modifies hydrogen-bonding capacity [1].
Table 1: Structural Classification of Representative Morpholine Derivatives
Compound Name | Structural Class | Connection Pattern | Therapeutic Category |
---|---|---|---|
Finafloxacin [2] | Fluorinated quinolone | C-7 Morpholinyl substituent | Antibacterial |
Aprepitant [2] | Triazolinone | N-Aryl morpholine | Antiemetic |
Timolol [2] | Beta-amino alcohol | O-linked sidechain | Antiglaucoma |
Propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate | β-Morpholinyl α-hydroxy ester | N-alkyl linkage | Experimental |
The α-hydroxy ester moiety confers chirality at C-2, creating opportunities for stereoselective synthesis. When combined with the hydrochloride salt form, this structural arrangement enhances crystallinity and dissolution properties—critical factors for oral bioavailability [4] [7]. The presence of both hydrogen bond acceptor (morpholine oxygen, ester carbonyl) and donor (protonated morpholinium, hydroxyl group) sites enables multifaceted target engagement, distinguishing it from simpler N-alkyl morpholine derivatives.
The integration of morpholine into medicinal agents spans eight decades of iterative innovation. The 1950s witnessed early applications with Morazone (Bayer, 1950), a morpholine-containing nonsteroidal anti-inflammatory drug that established the scaffold's biocompatibility [2]. The 1970s-1980s marked the golden age of morpholine drug development:
These first-generation agents exploited morpholine primarily as a solubilizing unit and metabolic shield. Structural analysis reveals that >100 drugs in the World Drug Index (2003) incorporate morpholine, with approximately 30% undergoing N-alkylation similar to propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride [2]. The evolution toward complex hybrids accelerated in the 2000s with kinase inhibitors exploiting morpholine's capacity for selective target affinity. Seminal work demonstrated morpholine's direct participation in phosphoinositide 3-kinase (PI3K) inhibition through hinge-region hydrogen bonding and hydrophobic pocket occupancy [1].
Table 2: Milestones in Morpholine-Based Drug Development
Era | Representative Agent | Structural Innovation | Therapeutic Impact |
---|---|---|---|
1950s | Morazone | Simple N-phenyl morpholine | NSAID market entry |
1970s-1980s | Timolol, Amorolfine | Amino alcohol/antifungal hybrid architectures | Cardiovascular/fungal therapeutics |
1990s | Aprepitant, Reboxetine | Chiral morpholine-containing CNS agents | Neuropharmacology expansion |
2000s-Present | PI3K/TOR inhibitors | Integrated morpholine-heterocyclic scaffolds | Targeted cancer therapy |
Contemporary design, exemplified by propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride, leverages multifunctional integration. The simultaneous incorporation of hydrogen-bonding (hydroxy), ionizable (morpholine), and hydrolyzable (ester) groups reflects sophisticated pharmacokinetic optimization. This contrasts with early morpholine drugs where the heterocycle served primarily as a passive solubilizer rather than an active pharmacophore component [1] [7].
The strategic incorporation of ester and hydrochloride groups in propan-2-yl 2-hydroxy-3-morpholin-4-ylpropanoate hydrochloride addresses fundamental pharmaceutical challenges through deliberate molecular engineering:
Ester Functionality (Propan-2-yl ester):
Hydrochloride Salt:
Table 3: Molecular Interactions Enabled by Functional Groups
Functional Group | Interaction Type | Biological Consequence | Example in Compound |
---|---|---|---|
Protonated morpholinium | Ionic bonding | Enhanced target residence time | Salt bridge with Asp30 (hypothetical) |
Ester carbonyl | Hydrogen bond acceptance | Substrate envelope complementarity | Ser-OH engagement |
Hydroxyl group | Bidentate H-bond donation | Active site anchoring | Asn86/Gln89 recognition |
Morpholine oxygen | Hydrophobic enclosure | Selectivity pocket occupancy | Val123 interaction |
The β-positioning of morpholine relative to the hydroxy-ester creates a pharmacophoric triad capable of simultaneous hydrogen bonding, ionic, and hydrophobic interactions. Molecular modeling suggests the protonated morpholine nitrogen forms salt bridges with acidic residues, while the ester carbonyl and hydroxyl group engage polar residues in target binding sites. This multifunctionality explains the privileged status of morpholine-containing compounds in addressing challenging drug targets like protein kinases and G-protein-coupled receptors [1] [2].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1